![molecular formula C9H20N2O4S B13608226 tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate: is a chemical compound with a molecular formula of C10H21N2O4S It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methylsulfamoyl group, and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivative. One common method involves the use of tert-butyl chloroformate and a sulfonamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties
Mécanisme D'action
The mechanism of action of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .
Comparaison Avec Des Composés Similaires
- tert-butyl 2-(methylamino)ethylcarbamate
- tert-butyl Methyl[2-(methylamino)ethyl]carbamate
Comparison: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets. The presence of the sulfonamide group also allows for a broader range of chemical modifications and applications .
Propriétés
Formule moléculaire |
C9H20N2O4S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m1/s1 |
Clé InChI |
OAYCXMRRUOZAIE-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


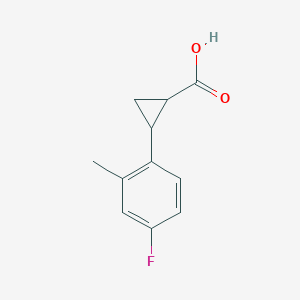
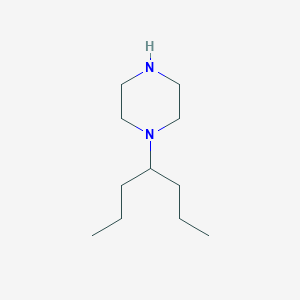
![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)
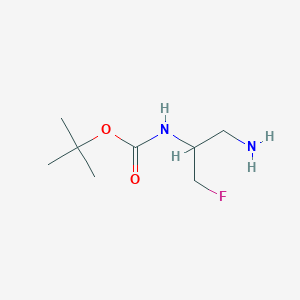
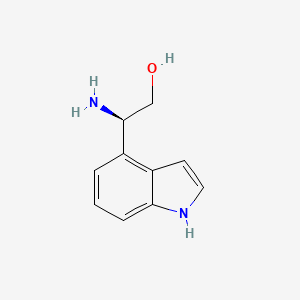
![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
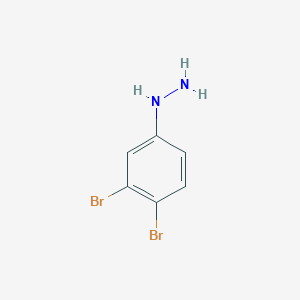


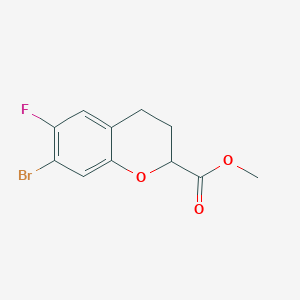
![Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B13608231.png)
![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)
